Methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride
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Overview
Description
Methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride is a chemical compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using the Horner–Wadsworth–Emmons reaction.
Aza-Michael Addition: The intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Final Product: The final product, this compound, is obtained through further chemical transformations and purification steps.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-phenylazetidin-3-yl)acetate: A closely related compound without the hydrochloride salt form.
Azetidine derivatives: Other azetidine-based compounds with similar structures and properties.
Uniqueness
Methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its non-salt counterparts.
Properties
Molecular Formula |
C12H16ClNO2 |
---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
methyl 2-(3-phenylazetidin-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-11(14)7-12(8-13-9-12)10-5-3-2-4-6-10;/h2-6,13H,7-9H2,1H3;1H |
InChI Key |
MZGAEAQPRCVIGX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(CNC1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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